CU-Cpt22
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Overview
Description
Cu-CPT22: is a potent inhibitor of the protein complex formed by toll-like receptor 1 and toll-like receptor 2. It competes with the synthetic triacylated lipoprotein Pam3CSK4 for binding to toll-like receptor 1 and toll-like receptor 2, with an inhibition constant of 0.41 micromolar . This compound blocks Pam3CSK4-induced activation of toll-like receptor 1 and toll-like receptor 2 with a half-maximal inhibitory concentration of 0.58 micromolar . This compound is highly selective and does not affect other toll-like receptors .
Scientific Research Applications
Cu-CPT22 has a wide range of scientific research applications, particularly in the fields of immunology and inflammation. It is used as a molecular probe to study the interactions between toll-like receptor 1 and toll-like receptor 2 and their role in the innate immune response . This compound has been shown to inhibit the production of proinflammatory cytokines such as tumor necrosis factor-alpha and interleukin-1 beta, making it a valuable tool for studying inflammatory pathways . Additionally, this compound is used in research related to autoimmune diseases, cancer, and infectious diseases .
Mechanism of Action
Target of Action
CU-CPT22 is a potent protein complex of toll-like receptor 1 and 2 (TLR1/2) inhibitor . These receptors are a part of the innate immune system and play a key role in recognizing pathogen-derived macromolecules .
Mode of Action
This compound competes with the synthetic triacylated lipoprotein (Pam3CSK4) for binding to TLR1/2 . It blocks Pam3CSK4-induced TLR1/2 activation . The inhibition constant (Ki) of this compound is 0.41 µM, indicating its high affinity for TLR1/2 .
Biochemical Pathways
The activation of TLR1/2 leads to the production of inflammatory cytokines, antimicrobial factors, and cell death factors . This compound, by inhibiting TLR1/2, can potentially modulate these biochemical pathways .
Pharmacokinetics
It’s important to note that this compound shows no significant cytotoxicity at various concentrations up to 100 µm in raw 2647 cells , suggesting a favorable safety profile.
Result of Action
This compound can inhibit about 60% of TNF-α and 95% of IL-1β at 8 µM . These are pro-inflammatory cytokines, and their inhibition can lead to a reduction in inflammation. Thus, this compound suppresses TLR1/2-mediated inflammation response .
Safety and Hazards
Future Directions
CU-Cpt22 shows potential in the treatment of type 2 diabetes mellitus associated neuropathic pain by repolarizing pro-inflammatory macrophages . It has been found to suppress inflammation and induce M2 macrophages in sciatic nerve from T2DM mice, and ameliorate the paw withdrawal threshold in T2DM mice .
Biochemical Analysis
Biochemical Properties
CU-Cpt22 plays a significant role in biochemical reactions by inhibiting the activation of TLR1/2. It competes with Pam3CSK4 for binding to TLR1/2 with a Ki value of 0.41 µM . This inhibition prevents the downstream signaling that would typically result from TLR1/2 activation, thereby reducing the production of pro-inflammatory cytokines such as TNF-α and IL-1β . This compound has been shown to be highly selective for TLR1/2 and does not significantly affect other toll-like receptors .
Cellular Effects
This compound has profound effects on various cell types and cellular processes. In macrophages, it inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation . This compound has been shown to repolarize macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype . Additionally, this compound does not exhibit significant cytotoxicity at concentrations up to 100 µM in RAW 264.7 cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the TLR1/2 complex, thereby blocking the binding of Pam3CSK4 . This inhibition prevents the activation of downstream signaling pathways that lead to the production of pro-inflammatory cytokines . By inhibiting TLR1/2 activation, this compound effectively reduces the inflammatory response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to be stable over time. The compound has a long shelf life when stored at -20°C and remains effective in inhibiting TLR1/2 activation over extended periods . In vitro studies have shown that this compound maintains its inhibitory effects on TLR1/2 signaling without significant degradation .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, this compound effectively inhibits TLR1/2 activation and reduces inflammation without causing significant adverse effects . At higher doses, there may be potential for toxicity, although specific toxic effects have not been extensively documented .
Metabolic Pathways
This compound is involved in metabolic pathways related to the immune response. It interacts with enzymes and cofactors involved in the TLR1/2 signaling pathway, thereby modulating the production of pro-inflammatory cytokines . The compound’s effects on metabolic flux and metabolite levels are primarily related to its inhibition of TLR1/2 activation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed in a manner that allows it to effectively inhibit TLR1/2 activation. It interacts with transporters and binding proteins that facilitate its localization to the TLR1/2 complex . This targeted distribution ensures that this compound can exert its inhibitory effects efficiently .
Subcellular Localization
This compound is localized to specific subcellular compartments where it can interact with the TLR1/2 complex. This localization is facilitated by targeting signals and post-translational modifications that direct this compound to the appropriate cellular compartments . The compound’s activity and function are closely tied to its subcellular localization, ensuring effective inhibition of TLR1/2 activation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cu-CPT22 is synthesized through a series of chemical reactions involving the formation of a benzocycloheptene core structure. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide and catalysts to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The compound is typically produced in solid form and stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: Cu-CPT22 primarily undergoes competitive inhibition reactions with toll-like receptor 1 and toll-like receptor 2. It does not participate in oxidation, reduction, or substitution reactions under normal conditions .
Common Reagents and Conditions: The common reagents used in the synthesis of this compound include hexanoic acid, dimethyl sulfoxide, and various organic solvents . The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal reaction rates .
Major Products: The major product formed from the synthesis of this compound is the compound itself, which is a yellow to orange solid .
Comparison with Similar Compounds
Cu-CPT22 is unique in its high selectivity for the toll-like receptor 1 and toll-like receptor 2 complex. Similar compounds include CU-T12-9, which also targets toll-like receptor 1 and toll-like receptor 2 but has a different binding mode . Other related compounds include MMG-11, which is a pyrogallol-containing antagonist with similar inhibitory effects . The uniqueness of this compound lies in its high specificity and minimal non-specific inhibition against other kinases .
Properties
IUPAC Name |
hexyl 3,4,5-trihydroxy-2-methoxy-6-oxobenzo[7]annulene-8-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O7/c1-3-4-5-6-7-26-19(24)12-8-11-10-14(25-2)17(22)18(23)15(11)16(21)13(20)9-12/h8-10,22-23H,3-7H2,1-2H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQFTTUFRSSOHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)C1=CC(=O)C(=C2C(=C1)C=C(C(=C2O)O)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.